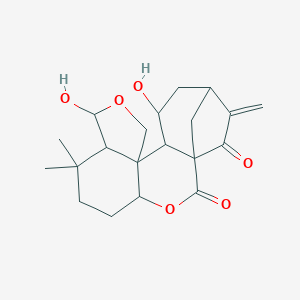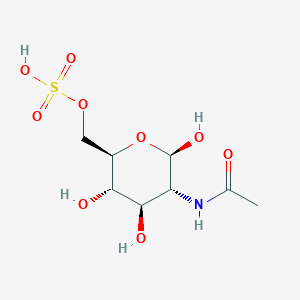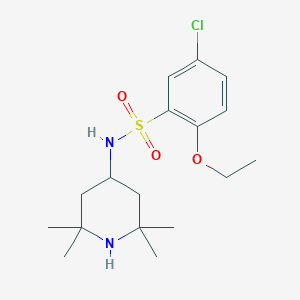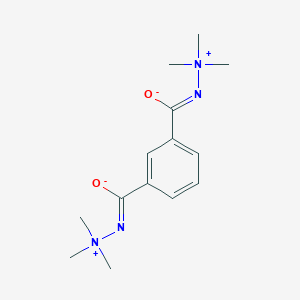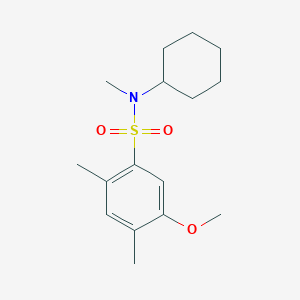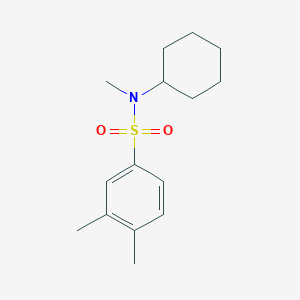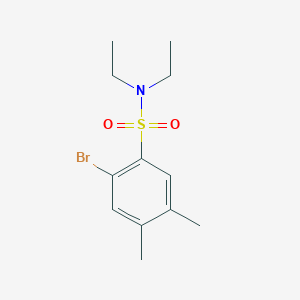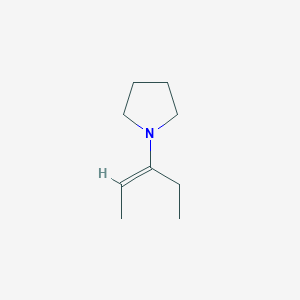
(E)-1-Pyrrolidino-2-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Pyrrolidino-2-pentene, also known as PPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPT is a chiral molecule that is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of (E)-1-Pyrrolidino-2-pentene is complex and not fully understood. (E)-1-Pyrrolidino-2-pentene has been shown to interact with various receptors in the brain, including the nicotinic acetylcholine receptor and the sigma receptor. (E)-1-Pyrrolidino-2-pentene has also been shown to have an effect on the release of various neurotransmitters, including dopamine and serotonin. The exact mechanism by which (E)-1-Pyrrolidino-2-pentene exerts its effects is still the subject of ongoing research.
Biochemical and Physiological Effects:
(E)-1-Pyrrolidino-2-pentene has been shown to have various biochemical and physiological effects. In animal studies, (E)-1-Pyrrolidino-2-pentene has been shown to improve cognitive function and memory. (E)-1-Pyrrolidino-2-pentene has also been shown to have an effect on the release of various neurotransmitters, including dopamine and serotonin. (E)-1-Pyrrolidino-2-pentene has also been shown to have an effect on the immune system, with some studies suggesting that (E)-1-Pyrrolidino-2-pentene may have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1-Pyrrolidino-2-pentene has several advantages and limitations for lab experiments. One advantage is that (E)-1-Pyrrolidino-2-pentene is a chiral molecule, which allows for the production of enantiomerically pure compounds. (E)-1-Pyrrolidino-2-pentene is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of (E)-1-Pyrrolidino-2-pentene is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, (E)-1-Pyrrolidino-2-pentene has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (E)-1-Pyrrolidino-2-pentene. One area of research is the development of new drugs based on (E)-1-Pyrrolidino-2-pentene. (E)-1-Pyrrolidino-2-pentene has been shown to have potential as a ligand for various receptors, making it a promising candidate for drug development. Another area of research is the study of (E)-1-Pyrrolidino-2-pentene's effects on the immune system. Some studies suggest that (E)-1-Pyrrolidino-2-pentene may have anti-inflammatory properties, which could have implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (E)-1-Pyrrolidino-2-pentene and its potential toxicity.
Méthodes De Synthèse
The synthesis of (E)-1-Pyrrolidino-2-pentene involves a multi-step process that begins with the reaction of 1,5-dibromopentane with sodium hydride to form 1,5-pentadiene. This compound is then reacted with pyrrolidine to form (E)-1-Pyrrolidino-2-pentene. The reaction is carried out under specific conditions, including the use of a solvent and a catalyst, to ensure a high yield of the desired product.
Applications De Recherche Scientifique
(E)-1-Pyrrolidino-2-pentene has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (E)-1-Pyrrolidino-2-pentene has been shown to have potential as a ligand for various receptors, including the nicotinic acetylcholine receptor and the sigma receptor. (E)-1-Pyrrolidino-2-pentene has also been studied for its potential use in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and schizophrenia. In materials science, (E)-1-Pyrrolidino-2-pentene has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, (E)-1-Pyrrolidino-2-pentene has been used as a chiral auxiliary in various reactions, allowing for the production of enantiomerically pure compounds.
Propriétés
Numéro CAS |
13750-57-7 |
|---|---|
Nom du produit |
(E)-1-Pyrrolidino-2-pentene |
Formule moléculaire |
C17H13ClN6O5 |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
1-[(E)-pent-2-en-3-yl]pyrrolidine |
InChI |
InChI=1S/C9H17N/c1-3-9(4-2)10-7-5-6-8-10/h3H,4-8H2,1-2H3/b9-3+ |
Clé InChI |
LSQXOLFOAOCMSS-YCRREMRBSA-N |
SMILES isomérique |
CC/C(=C\C)/N1CCCC1 |
SMILES |
CCC(=CC)N1CCCC1 |
SMILES canonique |
CCC(=CC)N1CCCC1 |
Synonymes |
(E)-1-Pyrrolidino-2-pentene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






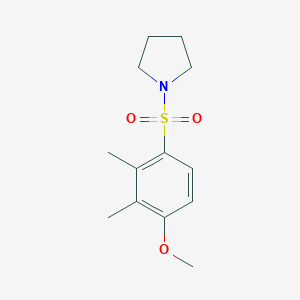
![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)
